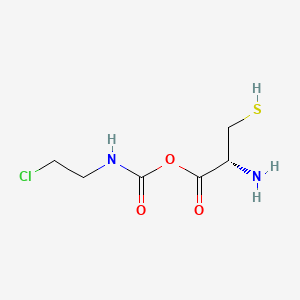

2-Chloroethyl-S-carbamoylcysteine

Descripción

2-Chloroethyl-S-carbamoylcysteine is a cysteine derivative characterized by a carbamoyl group linked to the sulfur atom of cysteine and a 2-chloroethyl substituent. This compound combines the reactive chloroethyl group—known for alkylating properties—with the cysteine backbone, which is critical in redox biology and detoxification pathways.

Propiedades

Número CAS |

53330-03-3 |

|---|---|

Fórmula molecular |

C6H11ClN2O3S |

Peso molecular |

226.68 g/mol |

Nombre IUPAC |

2-chloroethylcarbamoyl (2R)-2-amino-3-sulfanylpropanoate |

InChI |

InChI=1S/C6H11ClN2O3S/c7-1-2-9-6(11)12-5(10)4(8)3-13/h4,13H,1-3,8H2,(H,9,11)/t4-/m0/s1 |

Clave InChI |

PTUKOCIKULGCDK-BYPYZUCNSA-N |

SMILES |

C(CCl)NC(=O)OC(=O)C(CS)N |

SMILES isomérico |

C(CCl)NC(=O)OC(=O)[C@H](CS)N |

SMILES canónico |

C(CCl)NC(=O)OC(=O)C(CS)N |

Sinónimos |

S-(N-(2-chloroethyl)carbamoyl)cysteine SNCC-Cys |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Cysteine Derivatives with Modified Side Chains

(a) N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine

- Structure : Features a thiocarbamoyl group attached to cysteine’s sulfur, with a phenyl-ethyl substituent.

- Instead, the phenyl group may enhance lipophilicity, influencing membrane permeability .

- CAS : 72679-47-1 (HR101533).

(b) (S)-2-Methylcysteine Hydrochloride

- Structure : A methyl group replaces the chloroethyl substituent on cysteine.

- Key Differences : The methyl group reduces electrophilicity, making it less reactive but more stable. Research highlights its role in ameliorating oxidative stress, suggesting that substituent modifications directly impact biological activity .

- CAS : 52950-19-3.

(c) N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine

- Structure : Contains a methylcarbamoyl group on cysteine’s sulfur.

- Key Differences: The acetylated amino group and methylcarbamoyl substituent enhance metabolic stability compared to the chloroethyl variant, which may exhibit higher toxicity due to alkylation .

Chloroethyl-Containing Compounds

(a) 2-Chloro-N,N-dimethylethanamine

- Structure : A chloroethyl group attached to a dimethylamine.

- Key Differences : Unlike 2-chloroethyl-S-carbamoylcysteine, this compound lacks the cysteine backbone, making it more reactive as a standalone alkylating agent. It is used in synthetic chemistry for nucleophilic substitutions .

- CAS : 107-99-3.

(b) Bis(2-chloroethyl)ethylamine

- Structure : Two chloroethyl groups bound to an ethylamine.

- Such compounds are historically associated with vesicant toxicity .

- CAS : (538-07-8)-E[2-14C].

Comparative Data Table

Research Findings and Implications

- Reactivity : The chloroethyl group in 2-chloroethyl-S-carbamoylcysteine may confer alkylating properties, similar to chloroethylamines like 2-Chloro-N,N-dimethylethanamine. However, the cysteine backbone could mitigate toxicity by facilitating glutathione conjugation .

- Biological Activity: S-Methylcysteine derivatives (e.g., (S)-2-Methylcysteine Hydrochloride) demonstrate antioxidant effects, suggesting that substituent choice (methyl vs.

- Stability : N-Acetylated cysteine analogs show enhanced metabolic stability, whereas chloroethyl groups may increase susceptibility to hydrolysis or nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.